Ethyl 2-(4-piperidylmethoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(piperidin-4-yl)methoxy]acetate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(piperidin-4-yl)methoxy]acetate typically involves the reaction of piperidine derivatives with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of ethyl bromoacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of piperidine derivatives, including ethyl 2-[(piperidin-4-yl)methoxy]acetate, often employs catalytic hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(piperidin-4-yl)methoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-[(piperidin-4-yl)methoxy]acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential as a drug candidate due to its piperidine moiety, which is common in many pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(piperidin-4-yl)methoxy]acetate involves its interaction with molecular targets, such as enzymes or receptors. The piperidine ring can bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to ethyl 2-[(piperidin-4-yl)methoxy]acetate but without the ester group.
Piperidinones: Compounds with a carbonyl group attached to the piperidine ring.
Spiropiperidines: Piperidine rings fused with other ring systems.
Uniqueness
Ethyl 2-[(piperidin-4-yl)methoxy]acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Ethyl 2-(4-piperidylmethoxy)acetate is a compound of interest due to its potential biological activities, particularly in the context of neurological and respiratory disorders. This article reviews its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring linked to an ethyl acetate moiety through a methoxy group. This structural configuration is significant for its biological activity, particularly in modulating neurotransmitter systems.
Acetylcholinesterase Inhibition
this compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. The compound's inhibition potency has been evaluated using various assays, with findings suggesting submicromolar IC50 values, indicating strong AChE inhibitory activity .
5-HT4 Receptor Agonism
The compound also exhibits activity as a partial agonist at the 5-HT4 receptor, which is implicated in cognitive functions such as learning and memory. Activation of this receptor can promote the release of acetylcholine and enhance cognitive performance. Studies have shown that derivatives with similar structures demonstrate nanomolar affinities for the 5-HT4 receptor .
In Vitro Studies
Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound and related compounds.
Compound | AChE IC50 (nM) | 5-HT4 Ki (nM) | Notes |
---|---|---|---|
This compound | 240 | <5 | Strong dual action on cholinergic and serotonergic systems |
Benzisoxazole derivative | 2.8 | 9.6 | Notable for high AChE inhibition and cognitive enhancement |
Unsubstituted benzisoxazole | >1000 | 50 | Poor activity compared to substituted variants |
The data indicates that modifications to the benzisoxazole scaffold can significantly influence both AChE inhibition and receptor affinity, highlighting the importance of structural optimization in drug design .
Case Studies and Clinical Relevance
Research has demonstrated that compounds similar to this compound have shown promise in preclinical models for treating cognitive deficits associated with Alzheimer's disease. For instance, a study involving a benzisoxazole derivative exhibited significant improvements in memory retention in rodent models following administration .
Additionally, compounds targeting both AChE and serotonergic pathways have been explored for their therapeutic potential in chronic obstructive pulmonary disease (COPD), where modulation of inflammatory responses is crucial . The dual action as both a PDE4 inhibitor and muscarinic antagonist suggests potential applications beyond neurological disorders.
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-(piperidin-4-ylmethoxy)acetate |
InChI |
InChI=1S/C10H19NO3/c1-2-14-10(12)8-13-7-9-3-5-11-6-4-9/h9,11H,2-8H2,1H3 |
InChI Key |
KJYXFUVHYMVEMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.